

# Jasmonate Signaling in Non-Model Plant Species: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl jasmonate*

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## Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating a wide array of physiological and developmental processes in plants.<sup>[1][2][3]</sup> These processes range from growth and development, including root growth, fruit ripening, and senescence, to mediating responses to a variety of biotic and abiotic stresses.<sup>[3][4]</sup> The role of jasmonates as key signaling molecules in plant defense against insect herbivores and necrotrophic pathogens is particularly well-documented.<sup>[5][6]</sup> When a plant is wounded, JA levels can increase rapidly, triggering the expression of genes that encode for defensive proteins and metabolites.

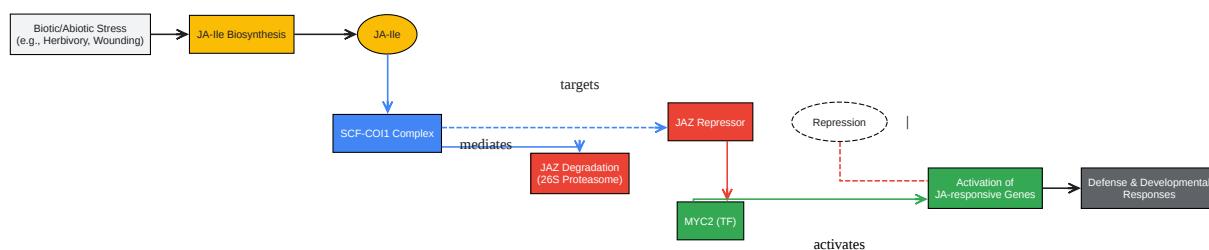
While much of our understanding of the JA signaling pathway has been established through extensive research on model organisms like *Arabidopsis thaliana* and tomato (*Solanum lycopersicum*), there is a growing body of research exploring these mechanisms in non-model plant species.<sup>[7][8]</sup> Studying non-model species is crucial for understanding the evolutionary diversity and conservation of JA signaling and for its potential applications in agriculture and medicine, such as improving crop resilience and discovering novel therapeutic compounds. This guide provides an in-depth technical overview of the core jasmonate signaling pathway and its nuances in several non-model plant species, complete with experimental protocols and data presentation.

## The Core Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the conversion of jasmonic acid to its biologically active form, (+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile).<sup>[9][10]</sup> The perception of JA-

Ile occurs through a co-receptor complex formed by the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins.[11][12][13] In the absence of JA-Ile, JAZ proteins act as transcriptional repressors by binding to and inhibiting various transcription factors, including MYC2.[11][13][14] This repression is often mediated by the recruitment of the corepressor TOPLESS (TPL) through an adaptor protein, NOVEL INTERACTOR OF JAZ (NINJA).[15]

Upon stress, such as herbivory or pathogen attack, the accumulation of JA-Ile facilitates the interaction between COI1 and JAZ proteins.[16] This interaction targets the JAZ proteins for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome. [10][16][17] The degradation of JAZ repressors releases the transcription factors (e.g., MYC2), allowing them to activate the expression of a wide range of downstream JA-responsive genes, which in turn leads to the production of defensive compounds and other physiological responses.[18][10]



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Core Jasmonate (JA) Signaling Pathway.

## Jasmonate Signaling in Key Non-Model Species Wild Tobacco (*Nicotiana attenuata*)

*Nicotiana attenuata* is an ecological model plant that has provided significant insights into JA-mediated defense against herbivores.<sup>[11]</sup> In this plant, JA signaling is crucial for inducible defenses in leaves and for constitutive defenses in flowers.<sup>[11]</sup> Flowers of *N. attenuata* accumulate high levels of defensive compounds like trypsin proteinase inhibitors (TPIs) and the volatile (E)- $\alpha$ -bergamotene, and this accumulation is regulated by a flower-specific sector of JA signaling.<sup>[11]</sup>

A specific JAZ gene, NaJAZi, is expressed specifically in early-stage floral tissues and functions as a repressor of these constitutive floral defenses.<sup>[11]</sup> The core signaling module, including the conserved COI1-JAZ mechanism, is also central to JA-induced nicotine formation in tobacco.<sup>[19]</sup> Silencing of NtCOI1 in *Nicotiana tabacum* impairs jasmonate responses.<sup>[19]</sup> Furthermore, studies have identified a novel JAZ protein, NaJAZd, that regulates floral JA levels and counteracts flower abscission, highlighting the diverse functions of JAZ proteins in development.<sup>[20]</sup>

## Rice (*Oryza sativa*)

As a model monocot and a vital food crop, understanding JA signaling in rice has significant agricultural implications.<sup>[21][22]</sup> The core signaling module in rice consists of JA-Ille/OsCOI/OsJAZ/TFs.<sup>[21]</sup> This pathway regulates a wide range of processes, from growth and development (including seed germination and flower development) to adaptation and defense.<sup>[21]</sup>

JA signaling plays a complex role in response to abiotic stresses like drought and salinity.<sup>[21]</sup> <sup>[23]</sup> For instance, while some studies suggest a positive role for JA signaling in drought resistance, others have shown that JA-deficient mutants can display higher tolerance to drought stress, indicating the complexity of this hormonal regulation.<sup>[21]</sup> In terms of biotic stress, JA signaling enhances antiviral defense by transcriptionally activating Argonaute 18 (AGO18), a key component of RNA silencing.<sup>[24]</sup> The balance between growth and defense is partly mediated by the crosstalk between gibberellic acid (GA) and JA, where DELLA (GA signaling repressors) and JAZs physically interact.<sup>[21]</sup>

## Maize (*Zea mays*)

In maize, jasmonates are critical for defense against insect herbivory and pathogens.<sup>[7]</sup> The JA-deficient opr7opr8 double mutants, for example, are more susceptible to consumption by

the beet armyworm.<sup>[7]</sup> The core signaling components are conserved in maize, and genome-wide screening has been used to identify key players in the JA pathway.<sup>[12]</sup>

The transcription factors ZmMYC2a and ZmMYC2b, homologs of *Arabidopsis* MYC2, play a redundant but crucial role in maize defense.<sup>[25]</sup> They regulate the biosynthesis of defensive metabolites such as benzoxazinoids and volatile terpenes by directly binding to the promoters of their biosynthesis genes.<sup>[25]</sup> The application of **methyl jasmonate** (MeJA) can strongly enhance resistance to *Gibberella* stalk rot, a disease caused by the fungus *Fusarium graminearum*, by activating multiple genes in the JA pathway.<sup>[12]</sup> This highlights the potential of manipulating JA signaling for crop protection.

## Data on Jasmonate Signaling Components and Responses

Table 1: Key Jasmonate Signaling Components Identified in Non-Model Species

Species	Component	Gene Name(s)	Function	Reference
<i>Nicotiana attenuata</i>	JAZ Repressor	NaJAZi	Represses constitutive floral defenses	[11]
JAZ Repressor	NaJAZd		Regulates floral JA levels, counteracts flower abscission	[20]
<i>Oryza sativa</i>	Core Module	OsCOI/OsJAZ/TFs	Regulates development, adaptation, and defense	[21]
RNA Silencing	AGO18		Promotes antiviral defense, activated by JA signaling	[24]
<i>Zea mays</i>	Transcription Factor	ZmMYC2a, ZmMYC2b	Regulate defense against insects and biosynthesis of defensive metabolites	[25]
Core Module	ZmCOI1a-ZmJAZ15		Regulates immunity to Gibberella stalk rot	[12]

Table 2: Quantitative Effects of Jasmonate Signaling on Defense Responses

Species	Treatment/Genotype	Measured Parameter	Result	Reference
Zea mays	myc2ab double mutant	Larval weight of <i>Spodoptera exigua</i>	Increased compared to Wild-Type	[7]
myc2ab double mutant	Benzoxazinoid and volatile terpene levels	Lower than Wild-Type after simulated herbivory or JA treatment		[25]
Nicotiana attenuata	JA-deficient plants (RNAi)	Floral accumulation of TPis and (E)- $\alpha$ -bergamotene	Significantly attenuated	[11]
Oryza sativa	aoc mutant (JA-deficient)	Salt stress symptoms	Reduced symptoms, higher salt tolerance	[23][26]

## Experimental Protocols

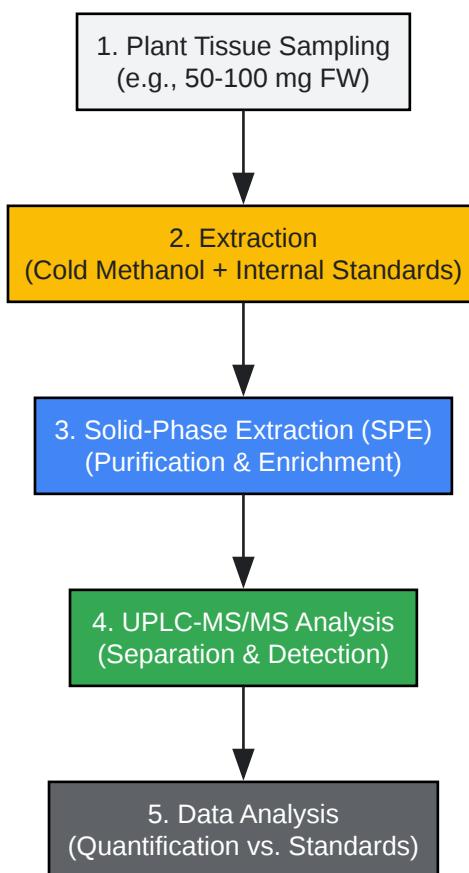
### Quantification of Jasmonates by UPLC-MS/MS

This protocol is adapted from high-throughput methods for phytohormone analysis.[27][28][29]

1. Sample Preparation and Extraction: a. Flash-freeze plant tissue (50-100 mg fresh weight) in liquid nitrogen and grind to a fine powder. b. Add 1 mL of cold extraction solvent (e.g., methanol or 80% acetonitrile). c. Add a known amount of deuterium-labeled internal standards (e.g., d2-JA, d2-JA-Ile) for absolute quantification.[27][29] d. Shake overnight at 4°C. e. Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C. f. Collect the supernatant.
2. Solid-Phase Extraction (SPE) for Purification and Enrichment: a. Use mixed-mode or reverse-phase C18 SPE cartridges.[28][30] b. Condition the cartridge according to the manufacturer's instructions. c. Load the supernatant onto the cartridge. d. Wash the cartridge to remove interfering compounds (e.g., with a low percentage of organic solvent). e. Elute the

jasmonates with an appropriate solvent (e.g., methanol or acetonitrile). f. Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. g. Re-dissolve the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. UPLC-MS/MS Analysis: a. Chromatography: Use a reverse-phase C18 column on an Ultra-Performance Liquid Chromatography (UPLC) system. A gradient of mobile phases, typically water with formic acid and acetonitrile or methanol with formic acid, is used for separation. b. Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for jasmonates. c. Quantification: Use the Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each jasmonate and its corresponding internal standard.[30] Create a calibration curve using authentic standards to calculate the absolute concentration in the original plant tissue.



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Workflow for Jasmonate Quantification.

## Gene Expression Analysis by RT-qPCR

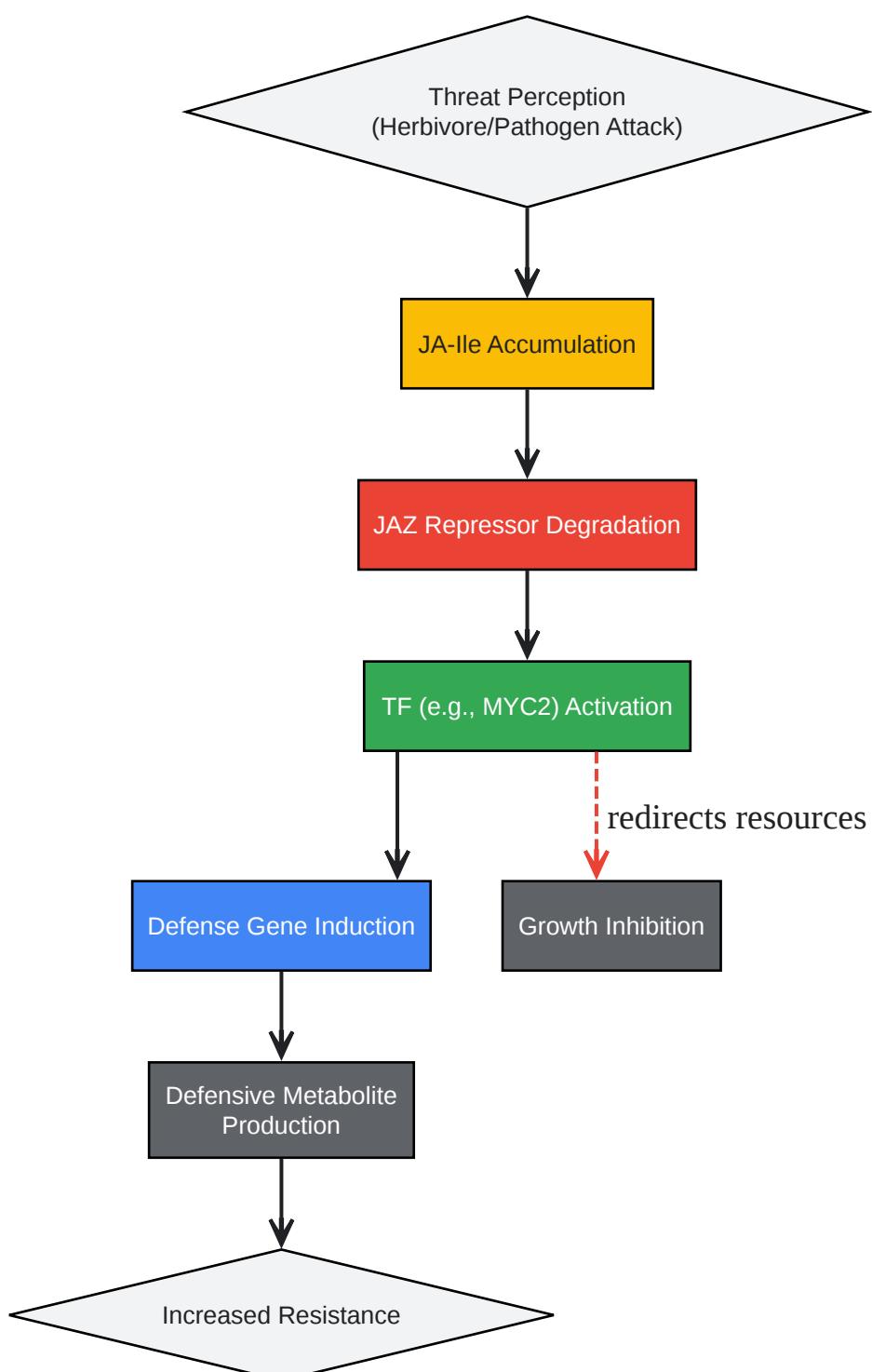
1. RNA Extraction: a. Homogenize 50-100 mg of frozen plant tissue. b. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.
2. cDNA Synthesis: a. Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). b. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Quantitative PCR (qPCR): a. Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for target genes (e.g., JAZ, MYC2, defense genes) and reference genes (e.g., Actin, Ubiquitin), and a qPCR master mix (e.g., SYBR Green). b. Run the qPCR reaction on a real-time PCR cycler. c. Analyze the results using the comparative CT ( $\Delta\Delta CT$ ) method to determine the relative expression levels of the target genes, normalized to the reference genes.

## Plant Defense Assays

1. Herbivore Performance Assay: a. Place a known number of insect larvae (e.g., first-instar *Spodoptera exigua*) onto the leaves of experimental plants (e.g., wild-type vs. JA-mutant). b. Enclose the larvae on the leaves using clip cages or place whole plants in mesh cages. c. After a set period (e.g., 7-10 days), remove the larvae and measure their weight. d. Compare the average larval weight between different plant genotypes to assess plant resistance.[\[7\]](#)
2. Pathogen Infection Assay: a. Grow plants under controlled conditions. b. Inoculate leaves with a pathogen of interest (e.g., a spore suspension of a necrotrophic fungus like *Botrytis cinerea* or *Fusarium graminearum*). c. Place inoculated plants in a high-humidity environment to promote infection. d. After a few days, measure the lesion size on the leaves or quantify fungal biomass using qPCR with fungus-specific primers. e. Compare disease symptoms or fungal growth between different plant genotypes.

## Logical Relationships in Jasmonate-Mediated Defense

The activation of the JA signaling pathway is a tightly regulated process that balances the need for defense with the costs to plant growth. This trade-off is a central concept in plant biology. [13] The perception of a threat leads to a cascade of events that reallocates resources from growth towards the production of defenses.



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